
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the 5-position and a 4-ethylphenyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C14H16N2 , and it has a molecular weight of 212.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-ethyl-2-(4-ethylphenyl)-pyrimidine, can be achieved through various methods. One common approach involves the ZnCl2-catalyzed three-component coupling reaction . This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives in a single step . Another method involves the NH4I-promoted three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, which provides a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The Cu-catalyzed cyclization of ketones with nitriles is one such method, which allows for the economical synthesis of diversely functionalized pyrimidines under basic conditions . This method shows broad substrate scope and tolerates many important functional groups.
化学反应分析
Types of Reactions: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine derivatives.
科学研究应用
Chemistry: In chemistry, pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, and its derivatives have shown potential in various biological and medicinal applications. They exhibit anti-inflammatory, antiviral, and anticancer activities . These compounds are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable intermediates in the synthesis of various commercial products .
作用机制
The mechanism of action of pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase , which are involved in inflammatory processes . Additionally, it may interact with nuclear factor κB (NF-κB) and other transcription factors to modulate gene expression and cellular responses .
相似化合物的比较
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 4,7-Dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one
Comparison: Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced anti-inflammatory and antiviral activities due to the presence of the ethyl and ethylphenyl groups . These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
CAS 编号 |
98495-10-4 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
5-ethyl-2-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-13(8-6-11)14-15-9-12(4-2)10-16-14/h5-10H,3-4H2,1-2H3 |
InChI 键 |
ZWNGPISEADEUHK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


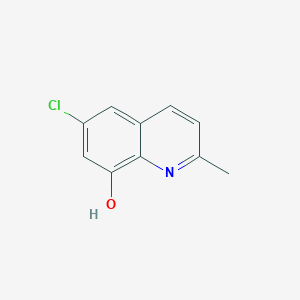

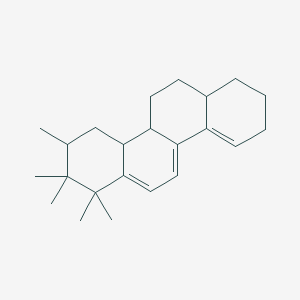

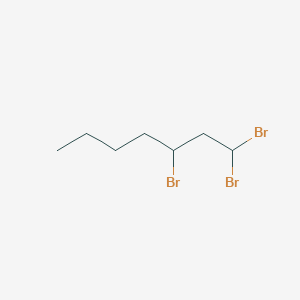
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

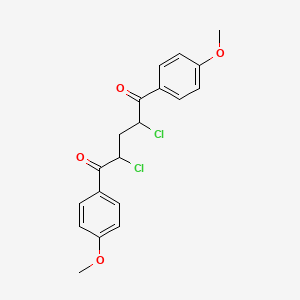
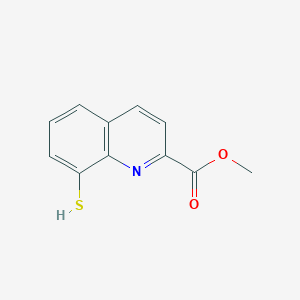

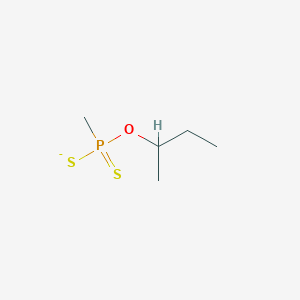
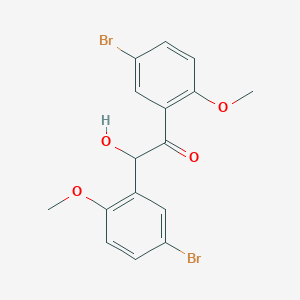
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

